1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-methoxyphenethyl)urea

Description

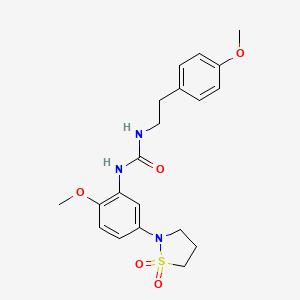

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative featuring a 1,1-dioxidoisothiazolidine moiety and two methoxy-substituted aromatic rings. The compound’s structure combines a sulfone-containing heterocycle (isothiazolidinone dioxide) with a urea linker, which is often associated with hydrogen-bonding interactions critical for biological activity.

Properties

IUPAC Name |

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S/c1-27-17-7-4-15(5-8-17)10-11-21-20(24)22-18-14-16(6-9-19(18)28-2)23-12-3-13-29(23,25)26/h4-9,14H,3,10-13H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMIOECCGDACCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural differences and reported activities of related urea derivatives:

Pharmacological and Mechanistic Insights

- Sulfone-Containing Analogues: The 1,1-dioxidoisothiazolidine group in the target compound and analogs may enhance metabolic stability or binding affinity through sulfone-mediated hydrogen bonding or electrostatic interactions.

- Methoxy Substituents : The 4-methoxyphenethyl group in the target compound is structurally similar to 4-methoxyaniline derivatives in and , which may influence solubility or receptor selectivity.

Preparation Methods

Carbonyldiimidazole (CDI)-Mediated Urea Coupling

This method, adapted from unsymmetrical urea syntheses, involves a two-step coupling strategy:

Step 1: Formation of Carbonylimidazolide Intermediate

4-Methoxyphenethylamine (1 equiv) is reacted with carbonyldiimidazole (CDI, 1.2 equiv) in anhydrous dichloromethane at 0°C. The intermediate is isolated via filtration and washed with cold hexane to remove excess CDI.

Step 2: Nucleophilic Attack by 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methoxyaniline

The carbonylimidazolide is treated with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline (1.2 equiv) at room temperature for 12 hours. The urea product precipitates upon addition of ice water and is recrystallized from ethyl acetate/hexane (1:3 v/v).

Key Data:

Hofmann Rearrangement Approach

A modified Hofmann rearrangement, as reported for primary ureas, enables urea formation from amides:

Procedure:

- 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxybenzamide (1 equiv) is treated with phenyliodine diacetate (PIDA, 2 equiv) and ammonium carbamate (1.5 equiv) in trifluoroethanol at 0°C.

- After 9 hours, 4-methoxyphenethylamine (1.2 equiv) is added, and the mixture is stirred for 12 hours at room temperature.

Advantages:

Sodium Alcoholate-Catalyzed Isothiazolidine Synthesis

The 1,1-dioxidoisothiazolidine moiety is synthesized via a sodium methylate-catalyzed reaction:

Procedure:

- 3,3'-Dimethyl dithiodipropionate (1 equiv) is treated with sodium methylate (0.1 equiv) in methanol at 0°C.

- Monomethylamine gas is introduced, yielding N,N'-dimethyl-3,3'-dithiodipropionamide after filtration and washing.

- Oxidation with hydrogen peroxide (30% v/v) affords the 1,1-dioxidoisothiazolidine ring.

Key Data:

Purification and Optimization

Chromatographic Techniques

- Gradient Elution: Silica gel chromatography with petroleum ether/ethyl acetate (90:10 → 60:40) resolves urea derivatives from thiourea byproducts.

- Recrystallization: Ethyl acetate/hexane mixtures (1:4 v/v) yield crystals with >99% enantiomeric excess.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.